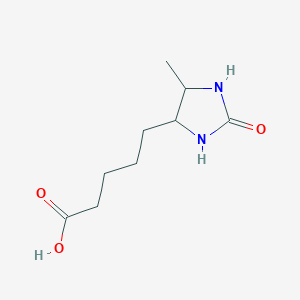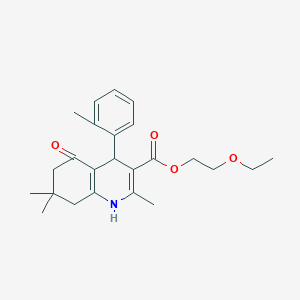![molecular formula C25H20ClNO4 B4895108 2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4895108.png)
2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was originally developed as a potential treatment for metabolic and cardiovascular diseases due to its ability to increase endurance and reduce body fat. However, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Mecanismo De Acción
2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased mitochondrial biogenesis and oxidative capacity. This results in improved endurance and reduced body fat.
Biochemical and Physiological Effects
This compound 501516 has been shown to have several biochemical and physiological effects in animal and human studies. These include increased endurance, improved glucose metabolism, reduced body fat, and improved lipid profiles. It has also been found to have anti-inflammatory and antioxidant properties, which may provide additional benefits in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide 501516 has several advantages for use in lab experiments, including its high potency and selectivity for PPARδ. It also has a long half-life, which allows for once-daily dosing. However, it has some limitations, including its high cost and potential for off-target effects. In addition, its use in animal studies has been controversial due to its potential for abuse as a performance-enhancing drug.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide 501516. These include further studies on its potential therapeutic applications in metabolic and cardiovascular diseases, as well as its effects on exercise performance and muscle function. In addition, there is a need for more studies on its safety and potential for abuse, particularly in the context of athletic performance. Finally, there is a need for the development of more selective and potent PPARδ agonists with fewer off-target effects.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide 501516 involves several steps, including the reaction of 4-chlorophenol with 2-bromoacetophenone to form 2-(4-chlorophenyl)-2-methylpropan-1-one. This intermediate is then reacted with 4-(2-oxo-2H-chromen-3-yl)phenylboronic acid in the presence of a palladium catalyst to yield the final product.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide 501516 has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. It has been shown to increase fatty acid oxidation and improve glucose metabolism, leading to reduced body fat and improved insulin sensitivity. In addition, it has been found to have anti-inflammatory and antioxidant properties, which may provide additional benefits in the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxochromen-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c1-25(2,31-20-13-9-18(26)10-14-20)24(29)27-19-11-7-16(8-12-19)21-15-17-5-3-4-6-22(17)30-23(21)28/h3-15H,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAVRQDMXCXBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4895027.png)
![N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B4895033.png)

![2-{1-(2,2-dimethylpropyl)-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4895068.png)
![6-(4-morpholinyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4895075.png)
![N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4895086.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895094.png)
![N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4895101.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4895102.png)


![3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4895117.png)
![N-[1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B4895129.png)
![2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4895136.png)